N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
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Description
This compound is a type of sulfonamide, which is a group of compounds characterized by a specific chemical structure. Sulfonamides are known for their use as antibacterial drugs . The specific compound you mentioned seems to contain a tetrazole ring, a fluorophenyl group, and a methylbenzenesulfonamide group, but without specific information, it’s difficult to provide a detailed description.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods and confirmed with experimental data. These properties might include things like density, boiling point, and solubility .Mechanism of Action
Target of Action
The compound, also known as N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide, is a tricyclic himbacine-derived selective inhibitor of protease activated receptor (PAR-1) . PAR-1 is a thrombin receptor expressed on platelets .
Mode of Action
The compound interacts with its target, PAR-1, by inhibiting its function . This inhibition prevents thrombin-related platelet aggregation , which is a crucial step in the formation of blood clots.
Biochemical Pathways
The inhibition of PAR-1 disrupts the normal biochemical pathways involved in platelet aggregation . This disruption can affect downstream effects such as the formation of blood clots.
Pharmacokinetics
Based on the general knowledge of similar compounds, we can anticipate that the metabolism of this compound might involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These metabolic processes can impact the bioavailability of the compound in the body.
Result of Action
The primary result of the compound’s action is the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) . By preventing platelet aggregation, the compound can reduce the risk of blood clot formation and subsequent cardiovascular events.
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-5-7-14(8-6-11)24(22,23)17-10-15-18-19-20-21(15)13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQAHEVGUKXXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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